molecular formula C9H10FNO B8583212 Ethanone, 1-(4-ethyl-3-fluoro-2-pyridinyl)-

Ethanone, 1-(4-ethyl-3-fluoro-2-pyridinyl)-

Cat. No.: B8583212
M. Wt: 167.18 g/mol
InChI Key: JCDWXENWHRJEOL-UHFFFAOYSA-N
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Description

Ethanone, 1-(4-ethyl-3-fluoro-2-pyridinyl)- is a fluorinated pyridine derivative Pyridine compounds are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(4-ethyl-3-fluoro-2-pyridinyl)- typically involves the fluorination of pyridine derivatives. One common method is the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate)) as a fluorinating agent . The reaction conditions often include mild temperatures and the presence of a suitable solvent, such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of fluorinated pyridines, including Ethanone, 1-(4-ethyl-3-fluoro-2-pyridinyl)-, may involve large-scale fluorination processes using complex fluorinating agents like aluminum fluoride (AlF3) and copper fluoride (CuF2) at elevated temperatures (450–500°C) . These methods ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(4-ethyl-3-fluoro-2-pyridinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as dihydropyridines.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under mild to moderate conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Dihydropyridines.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Ethanone, 1-(4-ethyl-3-fluoro-2-pyridinyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its enhanced stability and biological activity.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1-(4-ethyl-3-fluoro-2-pyridinyl)- involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the inhibition or activation of specific pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 4-Fluoropyridine
  • 3-Fluoropyridine
  • 2,6-Difluoropyridine

Uniqueness

Ethanone, 1-(4-ethyl-3-fluoro-2-pyridinyl)- is unique due to the presence of both acetyl and ethyl groups along with the fluorine atom on the pyridine ring. This combination of substituents can enhance its chemical stability and biological activity compared to other fluoropyridines .

Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

1-(4-ethyl-3-fluoropyridin-2-yl)ethanone

InChI

InChI=1S/C9H10FNO/c1-3-7-4-5-11-9(6(2)12)8(7)10/h4-5H,3H2,1-2H3

InChI Key

JCDWXENWHRJEOL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=C1)C(=O)C)F

Origin of Product

United States

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